molecular formula C12H9NO4S B14693073 N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide CAS No. 34238-55-6

N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide

Cat. No.: B14693073
CAS No.: 34238-55-6
M. Wt: 263.27 g/mol
InChI Key: TURVSJKWKBWNFQ-UHFFFAOYSA-N
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Description

N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzenesulfonamide group attached to a 3,6-dioxocyclohexa-1,4-dienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with a suitable precursor that introduces the 3,6-dioxocyclohexa-1,4-dienyl group. One common method involves the use of oxidation reactions to form the dioxocyclohexa-1,4-dienyl structure from a dihydroxy derivative . The reaction conditions often include the use of oxidizing agents such as nitrogen oxides in the presence of molecular sieves .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes, where the precursor compounds are subjected to controlled oxidation to yield the desired product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the dioxocyclohexa-1,4-dienyl group to a more reduced state.

    Substitution: The benzenesulfonamide group can participate in substitution reactions, where other functional groups replace the sulfonamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitrogen oxides, reducing agents such as hydrogen or metal hydrides, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in redox reactions and form covalent bonds with target molecules, thereby modulating their activity. Specific pathways involved may include oxidative stress responses and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide is unique due to the presence of the benzenesulfonamide group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.

Properties

CAS No.

34238-55-6

Molecular Formula

C12H9NO4S

Molecular Weight

263.27 g/mol

IUPAC Name

N-(3,6-dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide

InChI

InChI=1S/C12H9NO4S/c14-9-6-7-12(15)11(8-9)13-18(16,17)10-4-2-1-3-5-10/h1-8,13H

InChI Key

TURVSJKWKBWNFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=O)C=CC2=O

Origin of Product

United States

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